グリセロリン酸カリウム

概要

説明

Synthesis Analysis

The synthesis of potassium glycerophosphate can involve reactions where glycerol is a key starting material. For instance, a study by Arora, Gosu, and Subbaramaiah (2020) detailed a process for synthesizing glycerol carbonate from glycerol using potassium-incorporated mesoporous silica material, which could be a related process in the synthesis of potassium glycerophosphate by modifying the reactants or process conditions to incorporate phosphate groups instead of carbonate groups (Arora, Gosu, & Subbaramaiah, 2020).

Molecular Structure Analysis

Molecular structure analysis of potassium glycerophosphate or related compounds often involves techniques like X-ray crystallography. Harcharras et al. (2003) presented a detailed analysis of the crystal structure of a potassium and magnesium compound, highlighting the arrangement of atoms in the crystal lattice, which could be analogous to the structural investigation of potassium glycerophosphate, focusing on potassium coordination and the phosphate group's orientation (Harcharras et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of potassium glycerophosphate involve understanding its reactivity and interaction with other compounds. The study by Radhakrishan et al. (2011) on potassium phosphate as a solid base catalyst for catalytic transfer hydrogenation of aldehydes and ketones provides insight into the reactivity of potassium phosphates and could inform the chemical behavior of potassium glycerophosphate in similar reactions (Radhakrishan et al., 2011).

Physical Properties Analysis

The physical properties of potassium glycerophosphate, such as solubility, density, and melting point, are crucial for its application in various fields. While specific studies on these properties were not identified, the physical characteristics of related potassium compounds, like potassium dihydrogen phosphate analyzed by Fang and Lambropoulos (2004) for microhardness and indentation fracture, can provide comparative data for understanding the hardness and mechanical properties of potassium glycerophosphate (Fang & Lambropoulos, 2004).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, chemical stability, and reactivity towards other chemical species, are fundamental aspects of potassium glycerophosphate. Insights can be drawn from studies on similar potassium-containing compounds, such as the work by Yang et al. (2021), which developed a potential function for analyzing the deformation of potassium dihydrogen phosphate, suggesting methods to predict the chemical behavior of potassium glycerophosphate under various conditions (Yang et al., 2021).

科学的研究の応用

発酵におけるリン源

グリセロリン酸カリウムは、組換え治療タンパク質やワクチンの大部分を生産する商業的に重要な酵母であるピキア・パストリスの発酵プロセスにおけるリン源として使用できます。 . 沈殿を排除するために、グリセロリン酸の適用が代替リン源として調査されました。 .

様々なpHレベルにおける安定性

グリセロリン酸ナトリウムまたはグリセロリン酸カリウムを含む基礎塩培地(BSM)の溶解度は、様々なpHでオートクレーブの前後において調べられました。 . グリセロリン酸ナトリウムは、オートクレーブ温度で安定であることがわかりましたが、共存するマグネシウムイオンとカルシウムイオンと錯体を形成し、pH 7.0を超えると不溶性となりました。 .

組換えタンパク質の生産

P. パストリス発酵は、グリセロリン酸ベースの培地を用いてα-ガラクトシダーゼおよびヒツジインターフェロン-τを発現させ、従来のBSMと同等の性能を示すことがわかりました。 . これは、グリセロリン酸ナトリウムがP. パストリス株によって同化され、細胞増殖と組換えタンパク質生産の両方に対して信頼性の高いリン源として使用できることを示しています。 .

工業的用途

グリセロリン酸カリウムに特化していませんが、グリセロリン酸から誘導される可能性のあるホスホリパーゼは、石油精製、健康食品製造、乳製品、化粧品などの業界で重要な用途があります。 .

微生物感染の診断マーカー

ホスホリパーゼは、微生物感染の診断マーカーとしても使用できます。 . これは、ホスホリパーゼの前駆体であるグリセロリン酸が、診断用途で潜在的な役割を果たす可能性があることを示唆しています。

病原因子

グリセロリン酸から誘導される可能性のあるホスホリパーゼは、病原因子として関与する可能性があります。 . これは、グリセロリン酸が、微生物の病原性を理解し、戦う上で潜在的な役割を果たす可能性があることを示唆しています。

作用機序

Target of Action

Potassium glycerophosphate is a type of organophosphate and is a component of glycerophospholipids . The primary targets of potassium glycerophosphate are phospholipids, with phosphatidylcholine being a major substrate . Phospholipids are essential components of cell membranes, and they play a crucial role in cell structure and function.

Mode of Action

Potassium glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone . This process is part of the glycerophosphate pathway, which plays a significant role in energy metabolism.

Pharmacokinetics

It is known that the compound is hydrolyzed in the body to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .

Result of Action

The hydrolysis of potassium glycerophosphate results in the production of inorganic phosphate and glycerol . Inorganic phosphate is a crucial component in many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .

Action Environment

The action of potassium glycerophosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other ions in the environment can also impact the compound’s efficacy .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Potassium glycerophosphate participates in biochemical reactions by providing a source of inorganic phosphate through hydrolysis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for glycerophosphodiester phosphodiesterases (GDPDs), which catalyze the hydrolysis of one or more ester and phosphodiester bonds of glycerophospholipids .

Cellular Effects

Potassium glycerophosphate has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells (VSMCs), β-glycerophosphate, a form of glycerophosphate, has been shown to modify key parameters of mitochondrial function and cellular bioenergetics . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of potassium glycerophosphate involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it serves as a substrate for glycerophosphodiester phosphodiesterases, which catalyze the hydrolysis of glycerophospholipids .

Temporal Effects in Laboratory Settings

The effects of potassium glycerophosphate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of potassium glycerophosphate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Potassium glycerophosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways and can affect metabolic flux or metabolite levels . For instance, it is a crucial component of the glycerophospholipid metabolism pathway .

Transport and Distribution

Potassium glycerophosphate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of potassium glycerophosphate and its effects on activity or function are crucial aspects of its biochemical role. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

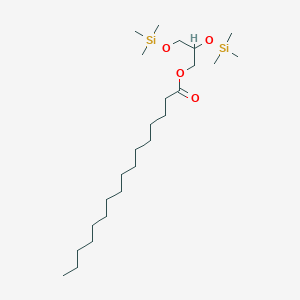

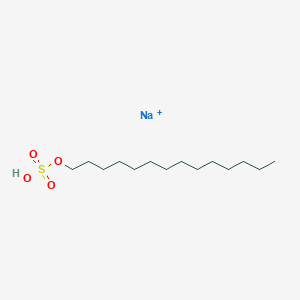

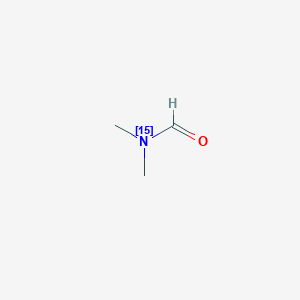

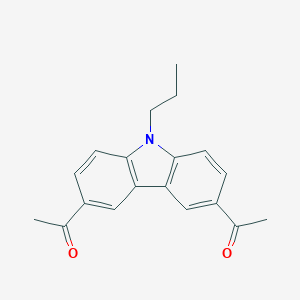

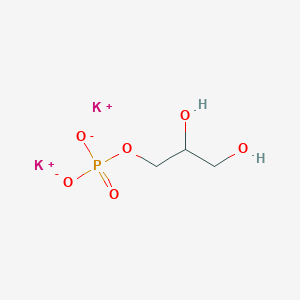

IUPAC Name |

dipotassium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2K/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUHGDBYUITQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7K2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048616 | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] | |

| Record name | Potassium glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

927-19-5, 1319-69-3, 1335-34-8 | |

| Record name | Potassium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZC849M884 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLYCEROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Potassium Glycerophosphate in cell culture, and how does it compare to other supplements?

A1: Potassium Glycerophosphate can be a valuable component in cell culture media. [, ] While not directly addressed in these studies, it's known to function as a source of phosphate and potassium, both essential for cell growth and metabolism. Interestingly, one study found that a combination of Tween 80 and cholesterol could replace blood serum in the cultivation of Tritrichomonas foetus, and the addition of choline and Potassium Glycerophosphate further enhanced growth. [] This suggests that Potassium Glycerophosphate may contribute to optimizing cell culture conditions, potentially by providing necessary nutrients or influencing the medium's osmolarity.

Q2: Besides cell culture, are there other applications where Potassium Glycerophosphate is used?

A2: Yes, Potassium Glycerophosphate is a versatile compound. One study describes its use in food science for enriching food products with potassium. [] By combining Potassium Glycerophosphate with specific inorganic acidic compounds, food manufacturers can increase the potassium content of products without significantly altering the pH, total acidity, or taste. [] This has important implications for developing healthier food options, particularly for individuals who need to manage their potassium intake.

Q3: Are there any studies investigating the potential of Potassium Glycerophosphate in preserving biological samples?

A3: Yes, there is research exploring the use of Potassium Glycerophosphate in preserving biological materials. One study specifically examined its role in preserving rat liver nuclei. [] While the study abstract doesn't provide detailed results, the fact that this research was conducted suggests that Potassium Glycerophosphate might possess properties suitable for maintaining the integrity and functionality of cellular components in stored biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。